1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a dichlorophenoxy group, a thiazole ring, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The compound, 1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of these compounds vary widely, but they generally interact with key proteins or enzymes in the body to exert their effects .
Mode of Action
For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific interactions depend on the structure of the compound and the nature of its target .
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . For example, they can affect the oxidative stress pathway (as antioxidants), the pain perception pathway (as analgesics), the inflammatory response pathway (as anti-inflammatory agents), and various microbial growth pathways (as antimicrobials and antifungals) .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. Their metabolism and excretion would depend on the specific structure of the compound and its interactions with metabolic enzymes.
Result of Action
Given the diverse biological activities of thiazole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular level. These could include reducing oxidative stress, alleviating pain, reducing inflammation, inhibiting microbial growth, and potentially exerting cytotoxic effects on tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the dichlorophenoxyacetyl intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling with thiazole: The intermediate is then reacted with thiazole-2-amine under suitable conditions to form the thiazolyl intermediate.
Formation of the final product: The thiazolyl intermediate is then coupled with piperidine-4-carboxylic acid or its derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy and thiazole moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents.
Other piperidine carboxamides: Compounds with the piperidine carboxamide core but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3S/c18-12-1-2-14(13(19)9-12)25-10-15(23)22-6-3-11(4-7-22)16(24)21-17-20-5-8-26-17/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRWOQLDHARWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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